molecular formula C17H20N2O2S B11798509 2-Methyl-6-(1-tosylpyrrolidin-2-yl)pyridine

2-Methyl-6-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11798509
M. Wt: 316.4 g/mol
InChI Key: CFVYGDSNXOUDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(1-tosylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a tosylated pyrrolidine ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(1-tosylpyrrolidin-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester.

    Reaction Steps: The 6-methylnicotinate is first converted to 2-methyl-6-(1-pyrrolidin-2-yl)pyridine through a series of reactions involving alkylation and cyclization.

    Tosylation: The pyrrolidine ring is then tosylated using tosyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, α-methylation of substituted pyridines can be achieved using a continuous flow setup with Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation with catalysts such as palladium on carbon.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-Methyl-6-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The tosyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the presence of both a tosylated pyrrolidine ring and a methyl-substituted pyridine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-methyl-6-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C17H20N2O2S/c1-13-8-10-15(11-9-13)22(20,21)19-12-4-7-17(19)16-6-3-5-14(2)18-16/h3,5-6,8-11,17H,4,7,12H2,1-2H3

InChI Key

CFVYGDSNXOUDFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CC(=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.